3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Overview
Description
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C8H6N4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is represented by the SMILES stringCn1cnc2cc(cnc12)C#N
. The InChI key for this compound is SRIALOFVTNQJFU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a solid substance . Its molecular weight is 158.16 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile and its derivatives have been studied for their molecular structure and vibrational energy levels using Density Functional Theory (DFT). These studies include the analysis of bond lengths, bond angles, and potential energy distribution, contributing to a deeper understanding of the molecular properties of these compounds (Lorenc et al., 2008).
Synthesis and Photophysical Properties
Research has been conducted on the synthesis and spectral studies of fluorescent heterocyclic systems derived from imidazo[4,5-b]pyridine. These studies focus on designing and synthesizing compounds with interesting photophysical properties, which can have applications in various scientific fields, including materials science and bioimaging (Pordel et al., 2017).
Synthesis Techniques and Industrial Applications
Various synthesis techniques for imidazo[4,5-b]pyridine derivatives, including 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile, have been explored. This includes investigations into efficient processes for industrial-scale production of key intermediates for pharmaceutical applications, such as angiotensin II receptor antagonists (Stucky et al., 1997).
Fluorescent Probes Development
The compound and its analogs have been identified as potential candidates for developing fluorescent probes. Such probes can be used in various scientific applications, including biochemistry and environmental monitoring. The development of these probes involves intricate synthetic pathways and analytical techniques (Shao et al., 2011).
Corrosion Inhibition in Metals
Studies have also been conducted on the use of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors. This research is significant for materials science, particularly in understanding and preventing corrosion in metals like mild steel, which has vast industrial applications (Saady et al., 2021).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-5-11-7-2-6(3-9)4-10-8(7)12/h2,4-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIALOFVTNQJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674118 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |
CAS RN |
1186310-93-9 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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